molecular formula C10H9ClO3 B6285244 (2E)-3-(3-chloro-4-methoxyphenyl)prop-2-enoic acid CAS No. 220353-69-5

(2E)-3-(3-chloro-4-methoxyphenyl)prop-2-enoic acid

Cat. No.: B6285244
CAS No.: 220353-69-5
M. Wt: 212.6
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2E)-3-(3-chloro-4-methoxyphenyl)prop-2-enoic acid is an organic compound belonging to the class of phenylpropanoids It is characterized by the presence of a chloro and methoxy group attached to a phenyl ring, which is further connected to a propenoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2E)-3-(3-chloro-4-methoxyphenyl)prop-2-enoic acid typically involves the condensation of 3-chloro-4-methoxybenzaldehyde with malonic acid in the presence of a base, followed by decarboxylation. The reaction is usually carried out under reflux conditions with a suitable solvent such as ethanol or methanol. The reaction conditions are optimized to ensure high yield and purity of the product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of catalysts and automated systems can further improve the yield and reduce the production costs.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, leading to the formation of corresponding carboxylic acids or aldehydes.

    Reduction: Reduction reactions can convert the double bond in the propenoic acid moiety to a single bond, forming the corresponding saturated acid.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.

Major Products:

    Oxidation: Formation of 3-(3-chloro-4-methoxyphenyl)propanoic acid.

    Reduction: Formation of 3-(3-chloro-4-methoxyphenyl)propanoic acid.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound for the development of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of (2E)-3-(3-chloro-4-methoxyphenyl)prop-2-enoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the chloro and methoxy groups can influence its binding affinity and selectivity towards these targets. The compound may exert its effects through the modulation of signaling pathways, leading to various biological responses.

Comparison with Similar Compounds

  • 3-(3-chloro-4-methoxyphenyl)propanoic acid
  • 3-(4-methoxyphenyl)prop-2-enoic acid
  • 3-(3-chloro-phenyl)prop-2-enoic acid

Comparison: (2E)-3-(3-chloro-4-methoxyphenyl)prop-2-enoic acid is unique due to the presence of both chloro and methoxy groups on the phenyl ring, which can significantly influence its chemical reactivity and biological activity. Compared to its analogs, this compound may exhibit distinct properties and applications, making it a valuable subject of study in various research fields.

Properties

CAS No.

220353-69-5

Molecular Formula

C10H9ClO3

Molecular Weight

212.6

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.